1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole
Overview
Description
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole is a heterocyclic organic compound characterized by its fused pyrazine and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole has found applications in various scientific research areas, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Benzimidazole
Pyrazine
1,2,3,4-Tetrahydrobenzimidazole
1,2,3,4-Tetrahydropyrazine
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10/h1-4,11H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPZQMGLKRVJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249623 | |
Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-53-0 | |
Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4744-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination geometry of Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II)?
A1: Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II) exhibits a distorted tetrahedral coordination geometry around the central Cobalt(II) ion. [, ] This geometry is defined by the coordination of two nitrogen atoms from two separate 2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole ligands and two chloride anions. [, ]
Q2: How does the chlorine atom in the side chain of the 2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole ligand influence the crystal structure?
A2: The chlorine atom participates in intermolecular C-H⋯Cl hydrogen bonding. [, ] This interaction links the neutral complex units, forming a one-dimensional right-handed helical chain that extends along the crystallographic 4₁ axis. [, ] These helical chains further connect to create a homochiral three-dimensional supramolecular network. [, ]
Q3: Are there any known structural disorders within the Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II) complex?
A3: Yes, one carbon atom within the 2-chloroethyl chain of the ligand exhibits positional disorder. [, ] This disorder is distributed across two possible positions with site-occupancy factors of 0.52 and 0.48, respectively. [, ]
Q4: Beyond the cobalt complex, what other synthetic pathways are available for 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazoles?
A4: Research indicates the successful synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazoles and a specific derivative, 3-carbethoxy-3-phenyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. [, ] Additionally, unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides have been generated using a Ugi 3CC (Ugi three-component condensation) reaction involving a bifunctional starting material. []
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